N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanamide N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14998437
InChI: InChI=1S/C15H15N3O2S2/c1-9-10(2)21-15(16-9)17-13(19)7-8-18-14(20)11-5-3-4-6-12(11)22-18/h3-6H,7-8H2,1-2H3,(H,16,17,19)
SMILES:
Molecular Formula: C15H15N3O2S2
Molecular Weight: 333.4 g/mol

N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanamide

CAS No.:

Cat. No.: VC14998437

Molecular Formula: C15H15N3O2S2

Molecular Weight: 333.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanamide -

Specification

Molecular Formula C15H15N3O2S2
Molecular Weight 333.4 g/mol
IUPAC Name N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(3-oxo-1,2-benzothiazol-2-yl)propanamide
Standard InChI InChI=1S/C15H15N3O2S2/c1-9-10(2)21-15(16-9)17-13(19)7-8-18-14(20)11-5-3-4-6-12(11)22-18/h3-6H,7-8H2,1-2H3,(H,16,17,19)
Standard InChI Key OLPTXHRIDIAVHI-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC(=N1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2)C

Introduction

Structural Features and Synthesis

Thiazole derivatives, like N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanamide, typically involve multi-step organic synthesis methods. These methods often include condensation reactions and the use of commercially available starting materials. The synthesis of such compounds can be tailored to produce specific functional groups that enhance their biological activity.

CompoundStructural FeaturesSynthesis Method
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamideThiazole and pyrimidine ringsMulti-step organic reactions involving condensation
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamideThiadiazole and pyrazole ringsTwo-stage protocol using commercially available reagents

Biological Activities

Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of a benzisothiazole moiety may further enhance these activities by providing additional sites for molecular interactions.

CompoundBiological ActivityPotential Applications
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-y]acetamideAntimicrobialPharmaceutical development
N-(4,5-dimethylthiazol-2-y)acetamideAnticancerCancer treatment research

Research Findings and Future Directions

While specific research findings on N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanamide are not available, studies on similar compounds suggest that their unique structural features can confer enhanced biological activities. Future research should focus on synthesizing this compound and evaluating its interactions with biological targets using techniques such as molecular docking.

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